Desfluorocitalopram hydrochloride is a derivative of citalopram, a selective serotonin reuptake inhibitor (SSRI) primarily used in treating depression and anxiety disorders. The compound is characterized by the absence of a fluorine atom in its structure, which distinguishes it from its parent compound, citalopram. Desfluorocitalopram hydrochloride is recognized for its potential antidepressant effects and is being studied for its pharmacological properties.
Desfluorocitalopram hydrochloride can be sourced from various chemical suppliers that specialize in pharmaceutical compounds. It is typically available in the form of oxalate salts, which enhance its stability and solubility. The compound's molecular formula is with a molecular weight of approximately 306.41 g/mol, while the oxalate salt form has a higher molecular weight of 396.44 g/mol due to the inclusion of oxalic acid .
Desfluorocitalopram hydrochloride falls under the classification of antidepressants, specifically SSRIs. These compounds function by inhibiting the reuptake of serotonin in the brain, thus increasing serotonin levels in the synaptic cleft and improving mood and anxiety symptoms.
The synthesis of desfluorocitalopram hydrochloride involves several key steps:
Industrial production typically utilizes large-scale reactors for bulk synthesis, followed by multiple purification steps such as crystallization and chromatography to ensure high purity levels exceeding 95%.
The molecular structure of desfluorocitalopram hydrochloride can be represented by its chemical formula . The absence of fluorine sets it apart from citalopram, allowing for variations in its pharmacological profile.
Desfluorocitalopram undergoes several chemical reactions during its synthesis:
The synthesis often involves metal-catalyzed reactions that enhance yields and selectivity, particularly in forming complex structures with high stereoselectivity.
Desfluorocitalopram acts primarily as a selective serotonin reuptake inhibitor. By blocking the serotonin transporter, it prevents the reabsorption of serotonin into presynaptic neurons, thereby increasing serotonin availability in the synaptic cleft. This mechanism contributes to its antidepressant effects and may lead to improved mood and reduced anxiety symptoms .
Relevant analyses indicate that desfluorocitalopram exhibits lower side effects compared to other SSRIs due to its unique structural characteristics.
Desfluorocitalopram hydrochloride is primarily researched for its potential use as an antidepressant. Its unique properties may offer advantages over traditional SSRIs, including:
CAS No.: 1306-05-4
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 31520-97-5
CAS No.: 67124-09-8